molecular formula C8H5Br2NO B2429340 3,5-Dibromo-2-methoxybenzonitrile CAS No. 879181-60-9

3,5-Dibromo-2-methoxybenzonitrile

Cat. No.: B2429340
CAS No.: 879181-60-9
M. Wt: 290.942
InChI Key: GCROCLFSUDFSTB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is characterized by the presence of two bromine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically takes place under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

3,5-Dibromo-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxybenzonitrile depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the nitrile group can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-methoxybenzonitrile
  • 3,5-Dibromo-2-hydroxybenzonitrile
  • 3,5-Dibromo-2-ethoxybenzonitrile

Comparison: Compared to similar compounds, 3,5-dibromo-2-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and solubility.

Biological Activity

3,5-Dibromo-2-methoxybenzonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

This compound exhibits notable interactions with various biomolecules. Its structure allows it to effectively bind with nitrilase enzymes, which are crucial for the hydrolysis of nitriles into carboxylic acids and ammonia. This interaction is essential for understanding its role in biochemical pathways and potential therapeutic applications.

Cellular Effects

The compound has been shown to influence cellular functions significantly. Studies indicate that exposure to this compound can modulate cell signaling pathways, gene expression, and metabolic processes. For instance, it has been observed to alter the expression of genes associated with oxidative stress responses and apoptosis, suggesting a potential role in cancer therapy and other conditions characterized by oxidative damage.

At the molecular level, this compound operates through various mechanisms:

  • Enzyme Interaction : The compound can inhibit the activity of certain enzymes by occupying their active sites. This inhibition can prevent the hydrolysis of nitriles, thereby affecting metabolic pathways.
  • Cell Signaling Modulation : It influences signaling pathways that are critical for cell survival and proliferation. This modulation can lead to either protective or detrimental effects depending on the context and concentration used.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. In animal models:

  • Low Doses : Minimal physiological impact is observed.
  • High Doses : Toxic effects such as oxidative stress, inflammation, and tissue damage can occur. These findings underscore the importance of dosage in therapeutic applications.

Applications in Scientific Research

This compound has several applications across different fields:

Field Application
ChemistryUsed as a building block in organic synthesis and material development.
BiologyInvestigated for potential biological activities including antimicrobial and anticancer properties.
MedicineExplored for therapeutic properties and as a precursor in drug synthesis.
IndustryUtilized in manufacturing agrochemicals and specialty chemicals like dyes.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Research has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Oxidative Stress Response : The compound's ability to alter gene expression involved in oxidative stress responses has been documented, indicating its potential role in managing oxidative damage-related diseases.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3,5-Dibromo-2-methoxybenzonitrile?

Answer:
The synthesis typically involves bromination of 2-methoxybenzonitrile using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key steps include:

Regioselective bromination : Ensuring bromination occurs at the 3- and 5-positions of the aromatic ring, guided by the electron-donating methoxy group at position 2.

Reaction optimization : Temperature control (0–25°C) and stoichiometric ratios (2.2 equivalents of Br₂) to minimize side products like tribrominated derivatives.

Purification : Column chromatography or recrystallization to isolate the product with >95% purity (based on HPLC) .

Table 1: Representative Synthesis Parameters

ParameterValue/Range
Starting Material2-Methoxybenzonitrile
Brominating AgentBr₂ (2.2 equiv)
CatalystFeBr₃ (0.1 equiv)
Reaction Temperature0–25°C
Yield65–75%

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The compound’s reactivity in Suzuki or Ullmann couplings is modulated by:

  • Steric hindrance : The bulky bromine atoms at positions 3 and 5 reduce accessibility to the nitrile group, slowing nucleophilic attacks.
  • Electronic effects : The electron-withdrawing nitrile group deactivates the ring, while the methoxy group at position 2 provides ortho/para-directing effects. Computational studies (DFT) suggest the lowest unoccupied molecular orbital (LUMO) is localized at the nitrile, favoring electrophilic substitutions .
  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency by mitigating steric challenges .

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (due to bromine substitution) and a singlet for the methoxy group (~3.9 ppm).
    • ¹³C NMR : Peaks at ~115 ppm (C≡N), ~160 ppm (C-OCH₃), and ~100–110 ppm (C-Br).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 294.85 (C₈H₅Br₂NO⁺).
  • Infrared Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch).
  • X-ray Diffraction : Resolves crystal packing and confirms dihedral angles between substituents (e.g., SHELXL refinement) .

Q. Advanced: How can researchers address discrepancies in reported melting points of this compound?

Answer:
Discrepancies (e.g., 200–208°C vs. 195–200°C) may arise from:

  • Polymorphism : Different crystal forms due to solvent variations in recrystallization (e.g., ethanol vs. DCM).
  • Purity issues : Trace solvents or by-products (e.g., residual Br₂) lowering observed melting points.
    Resolution strategies :

Controlled crystallization : Use a single solvent system (e.g., methanol/water) and slow cooling.

Thermogravimetric analysis (TGA) : Detect impurities via weight loss profiles.

DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions .

Q. Advanced: What are the challenges in using this compound as a precursor for metal-organic frameworks (MOFs)?

Answer:

  • Coordination limitations : The nitrile group’s weak Lewis basicity reduces its ability to bind metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Steric constraints : Bromine atoms hinder close packing, leading to porous but unstable frameworks.
  • Mitigation strategies :
    • Post-synthetic modification (e.g., reducing nitrile to amine for stronger coordination).
    • Use of secondary linkers (e.g., carboxylates) to stabilize the framework .

Q. Basic: How does the substituent pattern of this compound affect its solubility in common solvents?

Answer:

  • Polar aprotic solvents : High solubility in DMF and DMSO due to dipole interactions with the nitrile and methoxy groups.

  • Nonpolar solvents : Low solubility in hexane or toluene (<1 mg/mL at 25°C).

  • Solubility table :

    SolventSolubility (mg/mL, 25°C)
    DMSO45–50
    Ethanol10–15
    Chloroform20–25

Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • DFT calculations : Predict activation energies for substitution at bromine sites. For example, the 5-position bromine is more reactive due to lower electron density (MESP maps).
  • Software : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set.
  • Outcome : Nitro groups or amines preferentially substitute the 5-bromo position, validated by experimental kinetic studies .

Properties

IUPAC Name

3,5-dibromo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROCLFSUDFSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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